10-trans-Atorvastatin Acetonide tert-Butyl Ester is a significant compound in the pharmaceutical industry, primarily recognized as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. The compound is classified under the category of statins, which are known for their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. The specific chemical formula for 10-trans-Atorvastatin Acetonide tert-Butyl Ester is , with a molecular weight of 654.81 g/mol .
This compound can be sourced from various chemical suppliers and is often utilized as a reference material in analytical chemistry and pharmaceutical research. It is classified as an impurity in atorvastatin formulations, which necessitates its study for quality control and regulatory compliance purposes .
The synthesis of 10-trans-Atorvastatin Acetonide tert-Butyl Ester involves several key steps:
The synthesis process is complex, requiring precise control over reaction conditions to achieve high yields and purity levels.
The molecular structure of 10-trans-Atorvastatin Acetonide tert-Butyl Ester features a tert-butyl group attached to an acetonide moiety. Its structural representation can be described using the following identifiers:
CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H]5C[C@@H](CC(=O)OC(C)(C)C)OC(C)(C)O5
.The compound exhibits stereochemistry that is critical for its biological activity.
10-trans-Atorvastatin Acetonide tert-Butyl Ester participates in various chemical reactions, primarily focusing on its role as an intermediate in the synthesis of atorvastatin. Key reactions include:
The mechanism of action of 10-trans-Atorvastatin Acetonide tert-Butyl Ester primarily relates to its role in inhibiting HMG-CoA reductase when converted to atorvastatin. This inhibition leads to:
The pharmacological effects are significant for managing hyperlipidemia and reducing cardiovascular risk.
The physical properties of 10-trans-Atorvastatin Acetonide tert-Butyl Ester include:
Chemical properties are characterized by:
10-trans-Atorvastatin Acetonide tert-Butyl Ester serves multiple roles in scientific research:
This compound not only plays a vital role in the pharmaceutical industry but also serves as a key subject for ongoing research into cholesterol management therapies.
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8